molecular formula C10H9FO B13502487 2-(4-Fluorophenyl)cyclobutan-1-one

2-(4-Fluorophenyl)cyclobutan-1-one

Cat. No.: B13502487
M. Wt: 164.18 g/mol
InChI Key: BCKGUSIIZVZZPN-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)cyclobutan-1-one is an organic compound that belongs to the class of cyclobutanones It features a cyclobutane ring substituted with a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)cyclobutan-1-one can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction of potassium cyclobutyltrifluoroborates with 4-fluorophenyl halides under palladium catalysis. This reaction typically occurs in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)cyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.

    Reduction: Formation of 2-(4-fluorophenyl)cyclobutan-1-ol.

    Substitution: Formation of various substituted phenylcyclobutanones depending on the substituent introduced.

Scientific Research Applications

2-(4-Fluorophenyl)cyclobutan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)cyclobutan-1-one involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural features. For example, it may interact with enzymes involved in oxidative stress pathways or receptors in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: The parent compound without the fluorophenyl substitution.

    2-Phenylcyclobutan-1-one: Similar structure but with a phenyl group instead of a fluorophenyl group.

    4-Fluorobenzophenone: Contains the fluorophenyl group but lacks the cyclobutane ring.

Uniqueness

2-(4-Fluorophenyl)cyclobutan-1-one is unique due to the combination of the cyclobutane ring and the 4-fluorophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

2-(4-fluorophenyl)cyclobutan-1-one

InChI

InChI=1S/C10H9FO/c11-8-3-1-7(2-4-8)9-5-6-10(9)12/h1-4,9H,5-6H2

InChI Key

BCKGUSIIZVZZPN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C1C2=CC=C(C=C2)F

Origin of Product

United States

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